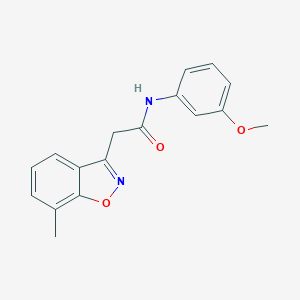

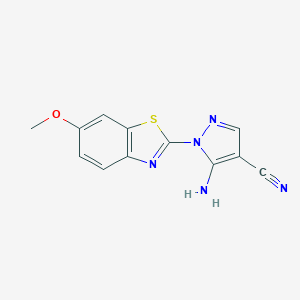

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as AMOA, is a synthetic compound that has gained attention in the field of neuroscience due to its potential pharmacological properties. AMOA belongs to the family of benzisoxazole derivatives, which are known to exhibit a wide range of biological activities.

Mecanismo De Acción

The mechanism of action of AMOA involves the selective inhibition of GluR5-containing kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. AMOA binds to the ligand-binding domain of GluR5 and stabilizes the receptor in a closed conformation, thereby preventing the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in neuronal excitability and synaptic transmission, which can have therapeutic implications in various neurological disorders.

Biochemical and Physiological Effects:

AMOA has been shown to exhibit a wide range of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that AMOA can reduce the release of glutamate from presynaptic terminals, inhibit the activation of NMDA receptors, and modulate the activity of voltage-gated calcium channels. In vivo studies have shown that AMOA can reduce seizure activity, improve cognitive function, and protect against ischemic brain injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using AMOA in lab experiments is its high selectivity for GluR5-containing kainate receptors, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. This can be particularly useful in studying the role of GluR5 in various neurological disorders. However, one of the limitations of using AMOA is its relatively low potency compared to other kainate receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.

Direcciones Futuras

There are several future directions for the study of AMOA and its potential therapeutic applications. One area of research is the development of more potent and selective GluR5 antagonists that can be used in clinical trials for various neurological disorders. Another area of research is the elucidation of the molecular mechanisms underlying the neuroprotective effects of AMOA, which can provide insights into the pathogenesis of various neurological disorders. Additionally, the use of AMOA in combination with other pharmacological agents may have synergistic effects and improve the efficacy of existing treatments.

Métodos De Síntesis

AMOA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-methoxybenzaldehyde with 2-amino-4-methylbenzoic acid, followed by cyclization and acetylation to yield the final product. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and HPLC.

Aplicaciones Científicas De Investigación

AMOA has been extensively studied in the field of neuroscience due to its potential as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. AMOA has been shown to selectively inhibit the activity of GluR5-containing kainate receptors, which are known to be involved in the pathogenesis of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Propiedades

Fórmula molecular |

C17H16N2O3 |

|---|---|

Peso molecular |

296.32 g/mol |

Nombre IUPAC |

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide |

InChI |

InChI=1S/C17H16N2O3/c1-11-5-3-8-14-15(19-22-17(11)14)10-16(20)18-12-6-4-7-13(9-12)21-2/h3-9H,10H2,1-2H3,(H,18,20) |

Clave InChI |

SWMFMQHPAXHSAJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC(=CC=C3)OC |

SMILES canónico |

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC(=CC=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)

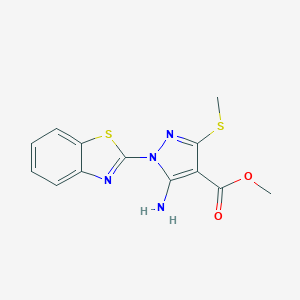

![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)

![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)

![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)

![methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286651.png)

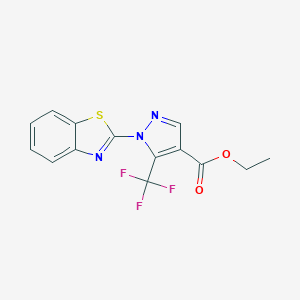

![Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286653.png)

![4-[6-(1,2-Benzisoxazol-3-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286654.png)

![6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286657.png)